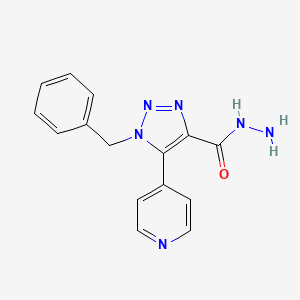

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide

説明

1-Benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide is a triazole-based carbohydrazide derivative characterized by a benzyl group at the 1-position and a pyridin-4-yl group at the 5-position of the triazole ring. Its structure combines aromatic and heterocyclic moieties, which are known to enhance pharmacological properties such as anticancer, antimicrobial, and antioxidant activities . The carbohydrazide (-CONHNH₂) functional group enables further derivatization via condensation with aldehydes or ketones, forming hydrazone derivatives with varied biological profiles .

特性

IUPAC Name |

1-benzyl-5-pyridin-4-yltriazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c16-18-15(22)13-14(12-6-8-17-9-7-12)21(20-19-13)10-11-4-2-1-3-5-11/h1-9H,10,16H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLRBCXJGIGXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Pyridine and Benzyl Groups: The pyridine and benzyl groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the triazole derivative with hydrazine under mild conditions.

Industrial Production Methods

Industrial production of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules and materials.

Materials Science: The unique properties of the triazole ring make it useful in the development of new materials with specific electronic and optical properties.

作用機序

The mechanism of action of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions .

類似化合物との比較

Comparison with Structural Analogs

Anticancer Activity

- 5-Methyl-1-(4-nitrophenyl)-...carbohydrazide : Exhibited IC₅₀ values of 12–18 μM against HEPG-2 (liver cancer) and HCT-116 (colon cancer) cell lines, attributed to the electron-withdrawing nitro group enhancing cytotoxicity .

- 1-(4-Methoxyphenyl)-5-methyl-...carbohydrazide : Demonstrated moderate activity (IC₅₀ ~25 μM) against breast cancer cells, likely due to the methoxy group’s balance of lipophilicity and electron-donating effects .

- Target Compound : The pyridin-4-yl group may improve DNA intercalation or kinase inhibition compared to phenyl/methyl analogs, but specific data are unavailable.

Antioxidant Activity

- Hydrazones with pyrazole/chlorobenzylidene : Scavenged DPPH radicals with EC₅₀ values of 40–60 μM, outperforming ascorbic acid (EC₅₀ = 80 μM) .

- 1-Benzyl-5-pyridin-4-yl-...carbohydrazide : The pyridine ring’s nitrogen atoms could enhance radical scavenging, though experimental validation is needed.

Physicochemical and Structural Properties

- Crystal Packing : X-ray studies of analogs (e.g., 1-(4-methoxyphenyl)-5-methyl-...) reveal planar triazole-carbohydrazide cores and E-configurations in hydrazones .

- Electronic Effects : Quantum studies on similar compounds show HOMO-LUMO gaps of 3.5–4.5 eV, indicating charge transfer crucial for bioactivity .

生物活性

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound belonging to the class of 1,2,3-triazoles. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and antifungal domains. Its unique structure, characterized by the presence of a benzyl group and a pyridine ring within the triazole framework, enhances its interaction with various biological targets.

Synthesis

The synthesis of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide typically involves several key steps:

- Formation of the Triazole Ring : Utilizes the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Introduction of the Pyridine and Benzyl Groups : Achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

- Formation of the Carbohydrazide Moiety : Involves reacting the triazole derivative with hydrazine under mild conditions.

This multi-step synthesis allows for the creation of a compound with significant pharmacological potential.

Antimicrobial Properties

Research indicates that 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide exhibits notable antimicrobial activity. It has been shown to effectively inhibit the growth of various bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 20 | 8 µg/mL |

These results demonstrate the compound's potential as an effective antimicrobial agent against both gram-positive and gram-negative bacteria as well as fungi .

Antiviral Activity

In addition to its antimicrobial properties, this compound has shown promise in antiviral applications. Studies have indicated that derivatives of triazoles can inhibit HIV reverse transcriptase activity with lower cytotoxicity compared to traditional antiviral drugs such as AZT (zidovudine) . The selectivity index (SI) for some derivatives was found to be higher than that of established antivirals, making them potential candidates for further development .

The mechanism by which 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to active sites on enzymes, inhibiting their activity through hydrogen bonding and coordination with metal ions.

- Molecular Docking Studies : Computational studies have shown strong interactions with viral proteins such as the SARS-CoV-2 spike protein, indicating potential use in combating viral infections .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives including 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide against multiple pathogens. The results indicated that compounds with similar structural features exhibited enhanced antimicrobial activity compared to their parent compounds .

- Antiviral Screening : Another research effort focused on evaluating triazole derivatives against HIV and other viruses. The findings revealed that certain derivatives exhibited lower IC50 values compared to standard treatments, suggesting a favorable therapeutic window .

Q & A

Q. What analytical protocols detect degradation products under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。